2-Hydroxy-3,7-dimethyloct-7-enal, also known as 3,7-dimethyl-2-hydroxy-oct-7-enal, is an organic compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. This compound features a hydroxyl group and an aldehyde functional group, making it significant in various chemical applications. It is primarily sourced from natural products and can be synthesized through several organic reactions.
2-Hydroxy-3,7-dimethyloct-7-enal is classified as an aldehyde due to the presence of the aldehyde functional group in its structure. It is derived from compounds such as isopulegol and linalool, both of which are naturally occurring terpenes found in essential oils. The compound is often utilized in fragrance formulations and as a flavoring agent due to its pleasant odor profile.
The synthesis of 2-hydroxy-3,7-dimethyloct-7-enal can be achieved through various methods:
In laboratory settings, these synthetic routes require careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products. The use of catalysts such as palladium or nickel may also enhance efficiency during hydrogenation processes.
The molecular structure of 2-hydroxy-3,7-dimethyloct-7-enal can be represented as follows:
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h9,11H,4-6,8H2,1-3H3
This structure indicates the presence of a long carbon chain with a double bond and hydroxyl group.
The compound has specific structural characteristics:
2-Hydroxy-3,7-dimethyloct-7-enal participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-hydroxy-3,7-dimethyloct-7-enal involves its interactions at the molecular level:
These properties make the compound versatile in synthetic organic chemistry and biological applications.
The compound exhibits stability under normal conditions but may react under extreme pH or temperature variations.
2-Hydroxy-3,7-dimethyloct-7-enal has several scientific applications:
This detailed analysis highlights the significance of 2-hydroxy-3,7-dimethyloct-7-enal within both chemical synthesis and practical applications across various industries.
CAS No.: 74-93-1
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 865-36-1
CAS No.: 6851-93-0